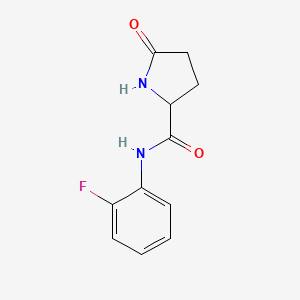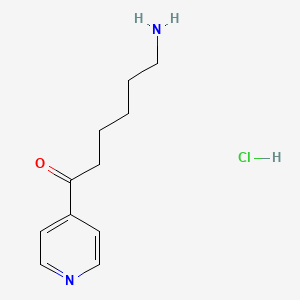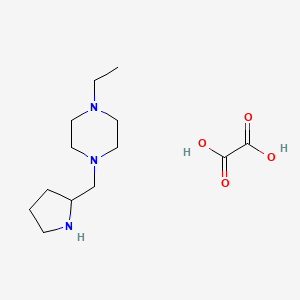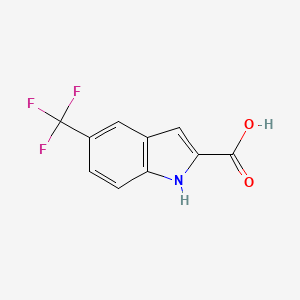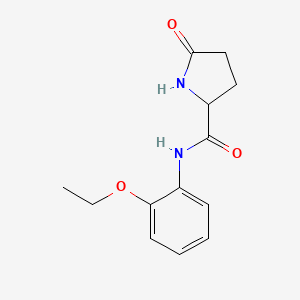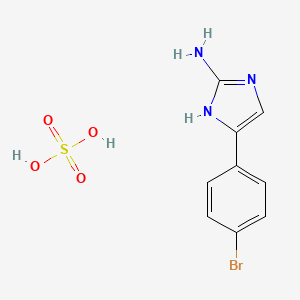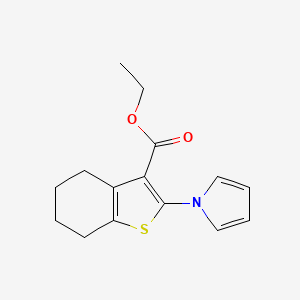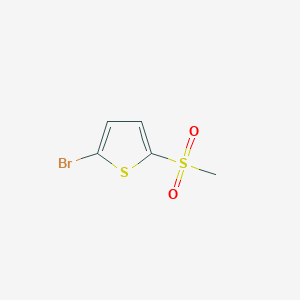
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline" is a fluorinated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. The presence of fluorine atoms in the molecule is indicative of its potential for unique physical and chemical properties, such as increased stability and altered reactivity, which can be advantageous in various applications.
Synthesis Analysis
The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of related compounds such as 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide involves Williamson ether condensation reactions and subsequent hydrogenation steps . Similarly, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, requires fluorination, substitution, and reduction reactions . These methods highlight the complexity and multi-step nature of synthesizing such fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated anilines can be analyzed using various spectroscopic techniques. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectra, and density functional theoretical (DFT) computations were performed to derive the optimized geometry and vibrational wavenumbers . These studies are crucial for understanding the influence of substituents on the molecular structure and properties of the compound.
Chemical Reactions Analysis
The reactivity of fluorinated anilines can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can lead to the introduction of a hydroxy group or N-iodophenylation depending on the nature of the substituents on the anilide . The presence of fluorine atoms can significantly affect the chemical reactivity of the molecule, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides .
Physical and Chemical Properties Analysis
Fluorinated anilines often exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. For example, polyimides synthesized with fluorinated anilides demonstrated excellent solubility, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties make them suitable for applications requiring materials with specific thermal and electrical characteristics. The photophysical properties of fluorinated anilines can also be altered, as seen in the study of 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues, where the incorporation of fluorine atoms affected the emission spectra and quantum yield .
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Synthesis of Complex Molecules
2-Fluoro-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is efficient in synthesizing quinazoline and fused isoindolinone scaffolds, which are useful in various chemical syntheses (Wu et al., 2021).
2. Metal Complexes and Antiproliferative Activity
The chemical properties of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline, including its ability to form metal complexes, have been explored. For instance, Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines derived from this compound have shown promise in antiproliferative activity studies, particularly against specific cell lines (Kasumov et al., 2016).
3. Drug Discovery and Kinase Inhibition
In drug discovery, especially for kinase inhibitors, derivatives of 2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline have been studied using docking and quantitative structure-activity relationship (QSAR) methods. These studies help in understanding the molecular interactions and activities of potential drug compounds (Caballero et al., 2011).
4. Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, such as quinolin-4-ones and quinolones. These processes involve complex chemical reactions that yield high-value chemical structures for further applications in pharmaceutical and material sciences (Gong & Kato, 2004); (Mävers & Schlosser, 1996).
5. Study of Molecular Film Formation
It has also been involved in studies related to the formation of monomolecular films at the air/water interface, important in material science and nanotechnology. Such studies help in understanding the properties of films formed by azobenzene derivatives with fluoroalkyl chains (Yoshino et al., 1992).
6. Fluorescence Studies in Chemistry
The compound has been part of fluorescence quenching studies with boronic acid derivatives. These studies are significant in understanding the photophysical properties of molecules, which has implications in developing fluorescence-based sensors and assays (Geethanjali et al., 2015).
7. Novel Synthesis Processes in Pesticide Development
In the field of agriculture, it has been used in the synthetic process of novel pesticides like Bistrifluron, indicating its role in contributing to the development of new agricultural chemicals (Liu An-chan, 2015).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)18)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSKFRNDJNXITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

